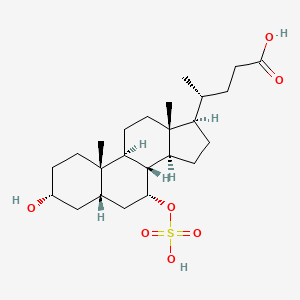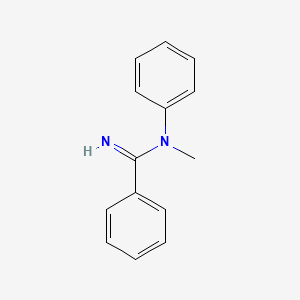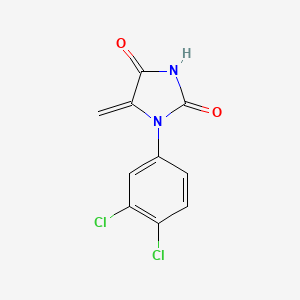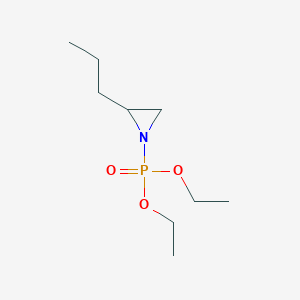
Chenodeoxycholic acid sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chenodeoxycholic acid sulfate is a bile acid derivative that plays a significant role in the digestion and absorption of fats. It is a sulfated form of chenodeoxycholic acid, which is one of the primary bile acids synthesized in the liver from cholesterol. This compound is crucial for the emulsification of dietary fats and the absorption of fat-soluble vitamins.
准备方法
Synthetic Routes and Reaction Conditions
Chenodeoxycholic acid sulfate can be synthesized through the sulfation of chenodeoxycholic acid. The process typically involves the reaction of chenodeoxycholic acid with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent like pyridine or dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfate ester.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or chromatography techniques to remove any impurities.
化学反应分析
Types of Reactions
Chenodeoxycholic acid sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfate ester can be reduced to regenerate the parent chenodeoxycholic acid.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the sulfate group.
Major Products
Oxidation: Oxidized derivatives such as 3-keto-chenodeoxycholic acid.
Reduction: Regenerated chenodeoxycholic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chenodeoxycholic acid sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and gallstones.
Industry: Used in the formulation of pharmaceuticals and as an additive in certain industrial processes.
作用机制
Chenodeoxycholic acid sulfate exerts its effects primarily through its interaction with bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1). These interactions regulate the expression of genes involved in bile acid synthesis, cholesterol metabolism, and glucose homeostasis. The compound also facilitates the emulsification and absorption of dietary fats by forming micelles with lipids.
相似化合物的比较
Similar Compounds
Cholic Acid: Another primary bile acid with three hydroxyl groups.
Ursodeoxycholic Acid: An epimer of chenodeoxycholic acid with a different orientation of the hydroxyl group at the 7-position.
Deoxycholic Acid: A secondary bile acid formed by the dehydroxylation of cholic acid.
Uniqueness
Chenodeoxycholic acid sulfate is unique due to its sulfated structure, which enhances its solubility and alters its interaction with bile acid receptors. This modification can lead to different biological effects compared to its non-sulfated counterparts.
属性
CAS 编号 |
59132-31-9 |
|---|---|
分子式 |
C24H40O7S |
分子量 |
472.6 g/mol |
IUPAC 名称 |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O7S/c1-14(4-7-21(26)27)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)31-32(28,29)30/h14-20,22,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 |
InChI 键 |
DPVCTIYTPXYDMQ-BSWAIDMHSA-N |
手性 SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OS(=O)(=O)O)C |
规范 SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)



![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)

![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)

![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)
